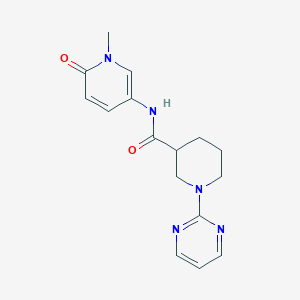![molecular formula C16H15N5OS B7544760 3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7544760.png)
3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide, commonly known as AMPTP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
AMPTP exerts its pharmacological effects by inhibiting DHODH, which is involved in the de novo pyrimidine biosynthesis pathway. Pyrimidines are essential building blocks for DNA and RNA synthesis, and their inhibition can lead to the disruption of cell proliferation and growth. DHODH inhibition has been shown to induce apoptosis in cancer cells and suppress the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
AMPTP has been shown to exhibit potent anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been found to be effective against viral infections, including influenza and dengue virus. Additionally, AMPTP has been shown to modulate the immune response in autoimmune disorders, such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AMPTP in lab experiments is its potency and selectivity towards DHODH inhibition. This allows for a more targeted approach in the treatment of various diseases. However, one of the limitations of using AMPTP is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research and development of AMPTP. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Additionally, further studies are needed to evaluate the safety and efficacy of AMPTP in preclinical and clinical settings. Another potential direction is the investigation of its potential applications in other fields, such as agriculture and material science.
Conclusion:
In conclusion, AMPTP is a promising chemical compound that has shown potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its potent DHODH inhibitory activity makes it a promising candidate for the treatment of various diseases, including cancer, viral infections, and autoimmune disorders. However, further research is needed to fully understand its pharmacological properties and potential applications.
Synthesis Methods
The synthesis of AMPTP involves the reaction between 3-amino-pyrazine-2-carboxylic acid and 5-methyl-4-phenyl-2-thiocyanato methyl thiazole in the presence of a base. The resulting compound is then subjected to further purification steps to obtain the final product.
Scientific Research Applications
AMPTP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Additionally, AMPTP has been shown to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway. DHODH inhibition has been implicated in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections.
properties
IUPAC Name |
3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c1-10-13(11-5-3-2-4-6-11)21-12(23-10)9-20-16(22)14-15(17)19-8-7-18-14/h2-8H,9H2,1H3,(H2,17,19)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZMHUNFJYFHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CNC(=O)C2=NC=CN=C2N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Azabicyclo[2.2.1]heptan-2-yl-(1-pyridin-2-ylpiperidin-3-yl)methanone](/img/structure/B7544690.png)
![N-[3-(3-cyano-4-oxochromen-2-yl)phenyl]propanamide](/img/structure/B7544693.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)


![3,5-Dimethyl-4-[[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B7544721.png)
![N-methyl-N-[3-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methylamino]propyl]ethanesulfonamide](/img/structure/B7544725.png)
![N-[4-(2-methyl-2H-tetrazol-5-yl)phenyl]-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide](/img/structure/B7544726.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)

![1-[3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoyl]-N-(4-propan-2-ylphenyl)pyrrolidine-2-carboxamide](/img/structure/B7544750.png)

![1-[2-(N-ethyl-2-methylanilino)ethyl]-3-[4-(tetrazol-1-yl)phenyl]urea](/img/structure/B7544771.png)